Cas no 83066-88-0 ((2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid)

(2R)-2-(4-{5-(Trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid is a chiral carboxylic acid derivative featuring a trifluoromethylpyridyl ether linkage. Its stereospecific (R)-configuration enhances selectivity in applications such as agrochemical and pharmaceutical intermediates. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the pyridyl ether moiety offers versatile reactivity for further functionalization. This compound is particularly valuable in the synthesis of enantiomerically pure active ingredients, where its rigid aromatic framework and acid functionality enable precise molecular interactions. Its well-defined structure makes it suitable for research in asymmetric catalysis and bioactive molecule development. High purity and consistent performance are key attributes for laboratory and industrial use.
(2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid structure
83066-88-0 structure
Product Name:(2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid
CAS No:83066-88-0
MF:C15H12F3NO4
MW:327.255294799805
MDL:MFCD20036281
CID:60538
PubChem ID:91733
Update Time:2025-06-13

(2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Fluazifop-P
    • (R)-2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
    • (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
    • (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid
    • (2R)-2-{4-([5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
    • (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid
    • Fusilade DX
    • (R)-2-[4-(5-Trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid
    • (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid
    • EN300-25901688
    • CS-0243101
    • P3S3257FZF
    • FLUAZIFOP-P [ISO]
    • UNII-P3S3257FZF
    • PROPANOIC ACID, 2-(4-((5-(TRIFLUOROMETHYL)-2-PYRIDINYL)OXY)PHENOXY)-, (2R)-
    • (R)-(+)-fluazifop
    • CHEMBL2272787
    • (R)-2-(4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid
    • CHEBI:83599
    • Fluazifop-P, PESTANAL(R), analytical standard
    • Fluazifop-P [ANSI:BSI:ISO]
    • FLUAZIFOP-P-ETHYL
    • NS00009838
    • EC 617-435-2
    • Fluazifop-P (free acid)
    • (+)-(R)-fluazifop
    • Z3245418710
    • D-FLUAZIFOP
    • SCHEMBL118853
    • Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R)-
    • (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
    • (2R)-2-(4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid
    • 83066-88-0
    • (R)-2-(4-(5-(TRIFLUOROMETHYL)-2-PYRIDYLOXY)PHENOXY)PROPIONIC ACID
    • DTXSID0058194
    • Fluazifop-P (free acid) 100 microg/mL in Acetonitrile
    • (2R)-2-(4-((5-(TRIFLUOROMETHYL)-2-PYRIDINYL)OXY)PHENOXY)PROPANOIC ACID
    • ONESIDE P
    • Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-, (R)-
    • (+)-fluazifop
    • Q27156996
    • (R)-fluazifop
    • (R)-2-(4-(5-Trifluoromethyl-2-pyridyloxy)phenoxy)propionic acid
    • MDL: MFCD20036281
    • Inchi: 1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1
    • InChI Key: YUVKUEAFAVKILW-SECBINFHSA-N
    • SMILES: FC(C1=CN=C(C=C1)OC1C=CC(=CC=1)O[C@@H](C(=O)O)C)(F)F

Computed Properties

  • Exact Mass: 327.07200
  • Monoisotopic Mass: 327.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 68.6A^2

Experimental Properties

  • Color/Form: Appearance: white powder
  • Density: 1.37
  • Melting Point: 5°C.
  • Boiling Point: 429.9 °C at 760 mmHg
  • Flash Point: 213.8 °C
  • Refractive Index: 1.525
  • PSA: 68.65000
  • LogP: 3.74460

(2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid Customs Data

  • HS CODE:2933399021
  • Customs Data:

    China Customs Code:

    2933399021

    Overview:

    2933399021 Cyhaloxyfop-p-ethyl,chlorpyrifos ,Dichloroaminopyridinecarboxylic acids [including difluoropyrone,Acetamiprid ether,Chlorantraniliprole].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2933399021 (r)-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%

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(2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:83066-88-0)Fluazifop-P(free acid)
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
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Additional information on (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid

Introduction to (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic Acid and Its Significance in Modern Chemical Biology

Compound with the CAS number 83066-88-0 is a meticulously crafted molecule that has garnered significant attention in the realm of chemical biology and pharmaceutical research. The product name, (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid, encodes a complex structural framework that underscores its potential utility in various biological assays and drug development pipelines. This introduction aims to provide a comprehensive overview of the compound, its structural attributes, and its relevance to contemporary research advancements.

The molecular architecture of this compound is characterized by a chiral center at the (2R) position, which is a critical feature for many biologically active molecules. The presence of a trifluoromethyl group on the pyridine ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further pharmacological exploration. Additionally, the phenoxy and pyridinyl moieties introduce polar functional groups that can interact with biological targets, thereby influencing its pharmacokinetic properties.

In recent years, there has been a surge in interest regarding molecules that incorporate fluorinated aromatic systems. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate the electronic properties of adjacent functional groups. This modification can lead to increased binding affinity and selectivity when interacting with biological receptors. The specific arrangement of atoms in (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid suggests that it may exhibit unique interactions with proteins and enzymes, making it a promising scaffold for drug discovery.

The phenoxy group serves as a bridge between the pyridine moiety and the propanoic acid side chain, providing a flexible yet stable structure that can adapt to various binding environments. This structural versatility is particularly valuable in medicinal chemistry, where subtle changes in molecular geometry can significantly impact biological activity. The propanoic acid moiety at the end of the molecule introduces a carboxylic acid functional group, which can participate in hydrogen bonding interactions. Such interactions are crucial for maintaining binding affinity and specificity in biological targets.

Recent studies have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural features of (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid align well with these trends, suggesting that it may have multiple applications in drug development.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These methodologies not only enhance synthetic efficiency but also allow for greater flexibility in modifying the molecular structure.

In terms of biological activity, preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For instance, modifications to the trifluoromethyl group have been shown to alter binding affinities significantly. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing pharmacological properties.

The use of computational modeling has also played a pivotal role in understanding the potential biological interactions of this compound. Molecular docking simulations can predict how (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid might bind to target proteins, providing valuable insights into its mechanism of action. These computational approaches are often used in conjunction with experimental data to guide further optimization efforts.

The chiral nature of this compound necessitates careful consideration during both synthesis and application. Enantiomer separation techniques must be employed to isolate the desired enantiomer while minimizing impurities from other stereoisomers. This is crucial for ensuring consistent biological activity and reducing potential side effects.

In conclusion, compound CAS number 83066-88-0, with its intricate structure represented by (2R)-2-(4-{5-(trifluoromethyl)pyridin-2-yloxy}phenoxy)propanoic acid, represents a significant advancement in chemical biology research. Its unique structural features make it a versatile tool for exploring new therapeutic avenues. As research continues to uncover new applications for fluorinated pyridines and chiral molecules, compounds like this one are poised to play an increasingly important role in drug development pipelines.

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